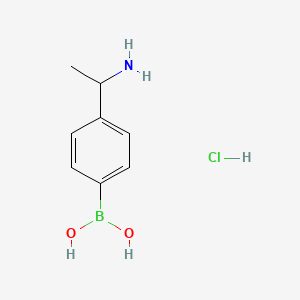
(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride
Übersicht
Beschreibung
“(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is a benzyl boronic acid tag for the subcellular targeting of cargo to the nucleus . It is also used in the preparation of modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice .
Molecular Structure Analysis
The InChI code for “(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H . This indicates that the compound has a molecular weight of 201.46 and its linear formula is C8H13BClNO2 . Physical And Chemical Properties Analysis
“(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is a solid at room temperature . It should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Analysis
The study of boronic acid derivatives, such as amino-3-fluorophenyl boronic acid, highlights their importance in the synthesis of biologically active compounds and pharmaceutical agents. These derivatives are widely used in various synthetic chemistry applications, including Suzuki cross-coupling reactions, Petasis reaction, and asymmetric synthesis of amino acids, among others. The pendant amine facilitates attachment to polymers, making them useful for constructing glucose sensing materials that operate at physiological pH levels (Das et al., 2003).
Chemical Sensing and Biological Labeling
Boronic acids, including derivatives like {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids, serve as synthetic intermediates and building blocks in sensing, protein manipulation, therapeutics, biological labeling, and separation. Their multifunctionality, as demonstrated through structural studies, offers new opportunities for application in diverse fields (Zhang et al., 2017).
Optical Modulation and Nanotechnology
Phenyl boronic acids (PBA) are pivotal in the development of technologies for saccharide recognition due to their binding ligand properties to pendant diols. This has been exemplified in the construction of carbon nanotube-based systems for saccharide recognition, showcasing a direct link between molecular structure and optical properties. Such studies are crucial for advancing sensor technologies and understanding the modulation of optical properties in nanomaterials (Mu et al., 2012).
Catalysis and Synthetic Chemistry
The role of boronic acids in catalysis is exemplified by 2,4-bis(trifluoromethyl)phenylboronic acid's efficiency in dehydrative amidation between carboxylic acids and amines. Such catalysts highlight the versatility of boronic acids in synthetic chemistry, including peptide synthesis, and underscore their potential in developing new synthetic methodologies (Wang et al., 2018).
Viral Entry Inhibition
In the context of antiviral strategies, carbon nanodots functionalized with boronic acid or amine groups have demonstrated potential in interfering with the entry of herpes simplex virus type 1 (HSV-1). Such nanostructures highlight the therapeutic potential of boronic acid derivatives in modulating viral attachment and entry, presenting a novel avenue for antiviral drug development (Barras et al., 2016).
Safety And Hazards
“(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and storing in a dry place with the container tightly closed .
Zukünftige Richtungen
The future directions of “(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” could involve its use in the preparation of modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . It could also be used in the development of modified carbon electrodes adsorbed with aminophenol, used for the detection of NADH and H2O2 .
Eigenschaften
IUPAC Name |
[4-(1-aminoethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSBPLFNKOJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















